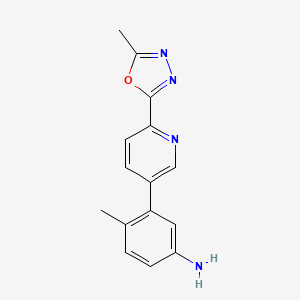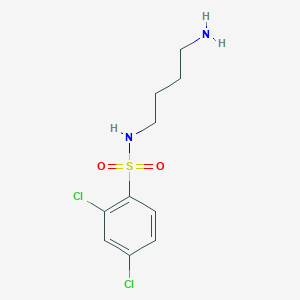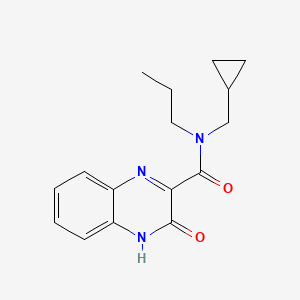
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of aniline with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydroquinoline ring. This step often requires acidic conditions and elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring. Reagents such as bromine or nitric acid are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced tetrahydroquinoline.
Substitution: Brominated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antioxidant Activity: Studies have indicated its ability to scavenge free radicals, suggesting potential therapeutic applications.
Medicine
Anticancer Research: Preliminary studies have explored its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotection: The compound has been investigated for its neuroprotective properties, offering promise in the treatment of neurodegenerative diseases.
Industry
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Cosmetics: The compound’s antioxidant properties make it a valuable ingredient in cosmetic formulations.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an anticancer or neuroprotective agent.
Antioxidant Activity: The methoxyphenyl group contributes to its ability to neutralize free radicals, reducing oxidative stress and protecting cells from damage.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)amine: Shares the methoxyphenyl group but lacks the tetrahydroquinoline core.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyphenyl isothiocyanate: Features the methoxyphenyl group with an isothiocyanate functional group.
Uniqueness
4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H17NO/c1-18-13-8-6-12(7-9-13)14-10-11-17-16-5-3-2-4-15(14)16/h2-9,14,17H,10-11H2,1H3 |
InChI 键 |
NDITXSQXKLJSOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CCNC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)
![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)




![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
![[4-(Hydrazinylmethyl)pyridin-2-yl]methanol](/img/structure/B13873054.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)

